1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl-
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Overview
Description
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an ethenyl group and two phenyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- can be achieved through various methods:
Cycloaddition Reaction: This method involves the reaction of reactive cumulenes with nitrile precursors.
Microwave Irradiation: This method provides a simple, efficient, and mild approach for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide.
Electrochemical Multicomponent Reaction: This method involves the reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols.
Copper-Catalyzed Reaction: This method involves the use of a copper catalyst under an atmosphere of air to provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the triazole ring and its substituents.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazole ring are replaced by other groups.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Triazole derivatives are known for their biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is used in the development of pharmaceuticals, including antifungal and anticancer drugs.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- involves the inhibition of specific enzymes and pathways. For example, triazole-based antifungal drugs inhibit the biosynthesis of ergosterol by blocking the enzyme 14-α-demethylase. This leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal cell membrane . The compound can also interact with other molecular targets and pathways, depending on its specific structure and substituents.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- can be compared with other similar compounds, such as:
Fluconazole: A triazole-based antifungal drug that inhibits ergosterol biosynthesis.
Itraconazole: Another antifungal drug with a similar mechanism of action.
Ravuconazole: A triazole derivative with potent antifungal activity.
Voriconazole: A broad-spectrum antifungal agent.
Posaconazole: A triazole-based drug used to treat fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- lies in its specific structure, which includes an ethenyl group and two phenyl groups attached to the triazole ring. This unique structure can lead to different biological activities and applications compared to other triazole derivatives.
Properties
CAS No. |
115591-23-6 |
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Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-ethenyl-1,3-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13N3/c1-2-15-17-16(13-9-5-3-6-10-13)18-19(15)14-11-7-4-8-12-14/h2-12H,1H2 |
InChI Key |
JGDZCNWXTIDCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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